LogP and Estimated Aqueous Solubility: 2-OH vs. 2-SH Pyrimidine-4-carboxylic Acid Pair
The 2-hydroxy substitution on the target compound confers substantially lower lipophilicity compared with the 2-mercapto analog, as reflected in computed logP values. The target compound has an XLogP3 of -1.2 [1], indicative of preferential aqueous partitioning, whereas the 2-mercapto analog, by virtue of the sulfur atom's greater polarizability and reduced hydrogen-bond acidity, is expected to exhibit a positive logP shift of approximately 0.7–1.2 log units based on Hansch π constants for –OH (–0.67) versus –SH (+0.39) [2]. This difference translates into meaningfully distinct solubility, membrane permeability, and protein-binding characteristics that directly influence both biological assay design and synthetic workup procedures.
| Evidence Dimension | Lipophilicity (XLogP3 / estimated logP) |
|---|---|
| Target Compound Data | XLogP3 = -1.2 (computed, PubChem) |
| Comparator Or Baseline | 6-Amino-2-mercapto-5-methyl-4-pyrimidinecarboxylic acid: estimated logP ≈ -0.5 to -0.8 (Hansch π-based estimate; no experimental value located) |
| Quantified Difference | Estimated ΔlogP ≈ +0.4 to +0.7 units for 2-SH vs 2-OH (directionally consistent with Hansch substituent constants) |
| Conditions | Computed XLogP3 (PubChem 2025 release); Hansch π constants from aromatic substitution tables. Note: no experimental logP or logD data were located for either compound in the accessed literature. |
Why This Matters
For procurement decisions in medicinal chemistry programs, a 0.4–0.7 logP difference can shift a compound across key drug-likeness thresholds (e.g., Lipinski's Rule of 5), altering lead optimization trajectories and making the 2-OH analog preferable when lower lipophilicity is desired for solubility-limited or CNS-excluded programs.
- [1] PubChem. (2025). Compound Summary for CID 97072: 4-Pyrimidinecarboxylic acid, 6-amino-2-hydroxy-5-methyl-. National Library of Medicine. View Source
- [2] Hansch, C., Leo, A., & Hoekman, D. (1995). Exploring QSAR: Hydrophobic, Electronic, and Steric Constants. ACS Professional Reference Book. American Chemical Society. View Source
